6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid
Overview
Description
6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid (6-Boc-HIPC) is an important organic compound used in scientific research. It is a versatile synthetic intermediate that can be used in a variety of chemical reactions to create new compounds. 6-Boc-HIPC has been widely studied and has been found to have numerous scientific applications.
Scientific Research Applications
Synthesis and Heterocyclic Systems
- Yakovenko et al. (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, utilizing N-Boc-4-aminopyrazole-5-carbaldehydes in cyclocondensation reactions. This research contributes to creating biologically active scaffolds, relevant to the chemical structure (Yakovenko & Vovk, 2021).
- In 2019, Yakovenko et al. also reported on the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles, involving N-Boc-protected 5-formyl-1H-pyrazol-4-amines, which is closely related to the compound in focus (Yakovenko et al., 2019).
Building Blocks in Combinatorial Chemistry
- Penning and Christoffers (2012) explored the preparation of conformationally rigid, crown-shaped scaffolds, including those with Boc at N-4 and methyl ester at 6-CO2H. These building blocks, akin to the compound of interest, have applications in diversified synthesis via reductive aminations and amidations (Penning & Christoffers, 2012).
Functionalization and Amide Formation
- A study by Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O). This process is relevant to the functionalization of compounds similar to 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid (Umehara, Ueda, & Tokuyama, 2016).
Applications in Pharmaceutical Synthesis
- Sanghavi et al. (2022) discussed the Suzuki–Miyaura borylation reactions in the pharmaceutical industry, specifically regarding boronic acid and esters in API-based synthesis. The study's relevance to the compound lies in its role in creating nitrogen-rich systems for potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Peptidomimetics and Amino Acid Analogues
- Bissyris et al. (2005) synthesized 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), an unnatural amino acid showing potential as a building block for peptidomimetics. ATPC was incorporated in amino acids and peptide analogues using Boc or Fmoc methodology. This study highlights the potential application of similar compounds in developing novel peptidic structures (Bissyris et al., 2005).
Future Directions
: ChemSpider: 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid : ChemicalBook: 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid : [ChemicalBook: 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](https://www.chemicalbook.com/ChemicalProductProperty_EN
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,7a-tetrahydro-3aH-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-13-9(7)10(15)16/h7-8H,4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXOLUFBNCMDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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